5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

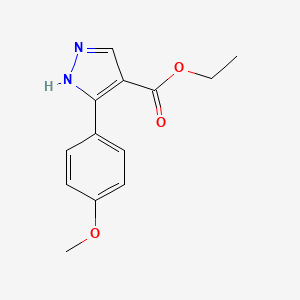

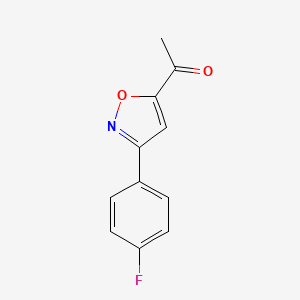

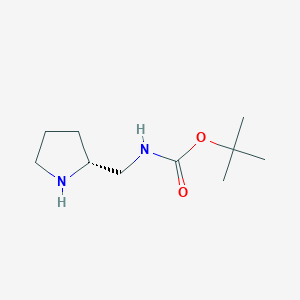

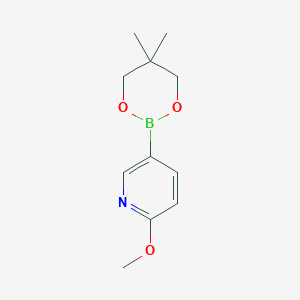

The compound “5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate organometallic compound with a boron compound. For example, a Grignard reagent could react with a boron compound to form the organoboron compound .Molecular Structure Analysis

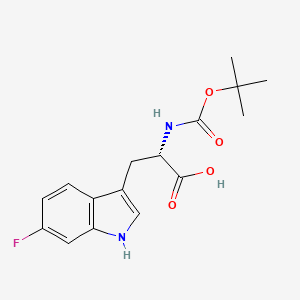

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-OCH3) attached to one of the carbon atoms. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group would be attached to another carbon atom of the pyridine ring .Chemical Reactions Analysis

Organoboron compounds are known to undergo several types of chemical reactions, including hydroboration, transmetalation, and conjugate addition .科学的研究の応用

1. Leukotriene Synthesis Inhibition

A significant application of a compound structurally related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine is in the development of 5-lipoxygenase-activating protein inhibitors. These inhibitors, such as AM103, have been shown to effectively inhibit leukotriene synthesis, which is crucial in addressing inflammatory conditions and asthma. AM103 has demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 clinical trials (Hutchinson et al., 2009).

2. Production of Antibodies Against Organophosphate Pesticides

Compounds similar to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been used in synthesizing haptens for developing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, can generate polyclonal sera recognizing specific pesticides, which is critical for environmental monitoring and pesticide safety (ten Hoeve et al., 1997).

3. Antimicrobial Activity

The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, compounds closely related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine, has been studied for their antimicrobial properties. These synthesized compounds have shown moderate antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Babu et al., 2008).

4. Suzuki Cross-Coupling Reactions

In organic synthesis, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been utilized in Suzuki cross-coupling reactions. These reactions are pivotal in creating biaryl compounds, which are key structures in pharmaceuticals and organic materials (Chaumeil et al., 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-10(14-3)13-6-9/h4-6H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCUIRTVNNRLFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)